molecular formula C14H18INO B12456291 (3,5-Dimethyl-piperidin-1-yl)-(2-iodo-phenyl)-methanone CAS No. 333349-54-5

(3,5-Dimethyl-piperidin-1-yl)-(2-iodo-phenyl)-methanone

Cat. No.: B12456291
CAS No.: 333349-54-5
M. Wt: 343.20 g/mol
InChI Key: BXSPAEGCYCCORK-UHFFFAOYSA-N
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Description

1-(2-Iodobenzoyl)-3,5-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 2-iodobenzoyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine typically involves the acylation of 3,5-dimethylpiperidine with 2-iodobenzoyl chloride. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodobenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Iodobenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodobenzoyl)-3,5-dimethylpiperidine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The piperidine ring can interact with biological targets, potentially affecting neurotransmitter systems or enzyme activity. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Iodobenzoyl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-iodobenzoyl group

Properties

CAS No.

333349-54-5

Molecular Formula

C14H18INO

Molecular Weight

343.20 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(2-iodophenyl)methanone

InChI

InChI=1S/C14H18INO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3

InChI Key

BXSPAEGCYCCORK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC=C2I)C

Origin of Product

United States

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